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Compound of Interest

2-Amino-3-(2-
Compound Name: )
chlorobenzoyl)thiophene

Cat. No.: B028726

An In-Depth Technical Guide to 2-Amino-3-(2-
chlorobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS No. 40017-58-1), a key
intermediate in the synthesis of various pharmaceutical compounds. This document outlines its
fundamental characteristics, a representative synthetic protocol, and its role as a modulator of
biological signaling pathways.

Core Physical and Chemical Properties

2-Amino-3-(2-chlorobenzoyl)thiophene is a substituted aminothiophene derivative. Its core
structure consists of a thiophene ring substituted with an amino group and a 2-chlorobenzoyl
group. This compound serves as a crucial building block in medicinal chemistry, notably in the
synthesis of thienodiazepine derivatives like Brotizolam, a hypnotic and sedative agent, as well
as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its appearance
is typically a yellow solid, and it requires refrigerated storage (2-8°C) to maintain stability.

Quantitative Data Summary
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The known physical and chemical properties of 2-Amino-3-(2-chlorobenzoyl)thiophene are

summarized in the table below for easy reference and comparison.

Property Value Reference(s)
CAS Number 40017-58-1 [1]

Molecular Formula C11HsCINOS [1]

Molecular Weight 237.71 g/mol [1]
Appearance Yellow Solid

Melting Point 137-139 °C

Boiling Point 430.5°C at 760 mmHg

Density 1.388 g/cm3

Storage Temperature 2-8°C

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for 2-Amino-3-(2-chlorobenzoyl)thiophene is not

widely available in public literature. However, based on its chemical structure, the expected

spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on both the thiophene and the 2-chlorophenyl rings. The protons on the

thiophene ring would likely appear as doublets in the aromatic region. The protons of the 2-

chlorophenyl group would exhibit a more complex splitting pattern due to their coupling. The

protons of the amino group would likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the eleven

carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic

downfield chemical shift. The carbon atoms of the thiophene and the 2-chlorophenyl rings

would appear in the aromatic region of the spectrum.
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Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-3-(2-chlorobenzoyl)thiophene is expected to exhibit
characteristic absorption bands corresponding to its functional groups. Key expected peaks
include:

e N-H stretching: Vibrations of the primary amine group, typically appearing as two bands in
the region of 3300-3500 cm™1.

e C=0 stretching: A strong absorption band for the ketone carbonyl group, expected around
1630-1680 cm~1.

e C=C stretching: Aromatic ring stretching vibrations from both the thiophene and benzene
rings in the 1400-1600 cm~1 region.

e C-N stretching: Vibrations of the amine C-N bond, typically found in the 1250-1350 cm~!
range.

e C-S stretching: Thiophene ring vibrations involving the C-S bond.

o C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-3-(2-chlorobenzoyl)thiophene would show a molecular ion
peak (M*) corresponding to its molecular weight (237.71 g/mol ). The fragmentation pattern
would likely involve the cleavage of the bond between the thiophene ring and the carbonyl
group, leading to the formation of characteristic fragment ions. The presence of chlorine would
result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the
molecular ion peak.

Experimental Protocols: Synthesis via Gewald
Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction,
a multi-component condensation reaction. This one-pot synthesis is highly versatile and
efficient for creating polysubstituted 2-aminothiophenes.
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General Protocol for Gewald Synthesis of 2-
Aminothiophenes

The Gewald reaction involves the condensation of a ketone or aldehyde with an a-cyanoester
in the presence of elemental sulfur and a base.

Reactants:

An a-methylene carbonyl compound (e.g., a ketone or aldehyde)

An a-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

Elemental sulfur

A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an organic base
like triethylamine)

Procedure:

o Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation
between the carbonyl compound and the a-cyanoester, catalyzed by the base, to form a
stable a,B-unsaturated nitrile intermediate.

¢ Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the a,[3-
unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to
involve the formation of a sulfur-containing intermediate.

» Cyclization and Tautomerization: The intermediate then undergoes cyclization and
subsequent tautomerization to yield the final 2-aminothiophene product.

The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide
(DMF), or dioxane, and can be promoted by conventional heating or microwave irradiation to
improve yields and reduce reaction times.
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Reactants:
- Carbonyl Compound
- a-Cyanoester
- Elemental Sulfur
- Base Catalyst

Mixing and Reaction
in Solvent (e.g., Ethanol, DMF)

- Reaction Work-up: Purification: 2
Heating or 5 - Final Product:
! faf e e o
Microwave Irradiation - Precipitation/Extraction - Column Chromatography 2-Amino-3-(2-chlorobenzoyl)thiophene

Click to download full resolution via product page

A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-3-benzoylthiophene are known to exhibit significant biological activity,
primarily as allosteric modulators of the A1 adenosine receptor.

Allosteric Modulation of the A1 Adenosine Receptor

The Al adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in
regulating various physiological processes, particularly in the cardiovascular and central
nervous systems. 2-Amino-3-benzoylthiophenes act as positive allosteric modulators (PAMSs) of
the Al receptor. This means they bind to a site on the receptor that is distinct from the binding
site of the endogenous agonist, adenosine. This binding enhances the affinity and/or efficacy of
adenosine for its receptor.

The mechanism of action involves the PAM binding to the Al receptor, which induces a
conformational change that stabilizes the active state of the receptor. This leads to an
increased response to the endogenous agonist.
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Mechanism of positive allosteric modulation of the A1 adenosine receptor.

Al Adenosine Receptor Signaling Pathway

Activation of the A1l adenosine receptor initiates a signaling cascade through its coupling to
inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn
decreases the intracellular concentration of cyclic AMP (CAMP). Lower levels of cCAMP result in
reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation of various
downstream target proteins.
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The Al adenosine receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Amino-3-(2-chlorobenzoyl)thiophene" physical and
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028726#2-amino-3-2-chlorobenzoyl-thiophene-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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